N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide
CAS No.: 899955-33-0
Cat. No.: VC7570024
Molecular Formula: C21H25N3O4
Molecular Weight: 383.448
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899955-33-0 |
|---|---|
| Molecular Formula | C21H25N3O4 |
| Molecular Weight | 383.448 |
| IUPAC Name | N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]oxamide |
| Standard InChI | InChI=1S/C21H25N3O4/c1-14-4-6-15(7-5-14)17(24(2)3)13-22-20(25)21(26)23-16-8-9-18-19(12-16)28-11-10-27-18/h4-9,12,17H,10-11,13H2,1-3H3,(H,22,25)(H,23,26) |
| Standard InChI Key | BALWYWWOFZFLFJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)N(C)C |
Introduction
Synthesis
The synthesis of compounds containing benzodioxane and oxalamide moieties typically involves:
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Preparation of the benzodioxane precursor: This may involve cyclization reactions to form the dioxane ring system.
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Amide bond formation: The oxalamide group is introduced through reactions with oxalyl chloride or related derivatives.
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Functionalization: The dimethylamino and p-tolyl groups are introduced via alkylation or acylation reactions.
While specific details for this compound are not provided, similar methodologies have been described for related molecules .
Potential Applications
Compounds with similar structural features are often explored for their biological activity:
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Enzyme Inhibition: Benzodioxane-containing molecules have shown inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, which are relevant for diabetes (T2DM) and Alzheimer’s disease (AD) therapies .
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Pharmacological Relevance:
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Dimethylamino groups enhance solubility and bioavailability in drug design.
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Oxalamides are known for their hydrogen-bonding capabilities, which can improve binding affinity to biological targets.
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Research Context
The compound’s structure suggests it could be part of ongoing research into multi-target drugs or enzyme inhibitors:
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Similar molecules have been synthesized to target dual pathways in diseases like diabetes and neurodegeneration .
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Molecular docking studies could reveal its binding affinities to specific enzymes or receptors.
Data Table
Below is a hypothetical data table summarizing key features:
| Property | Description |
|---|---|
| Molecular Formula | CxHyNzOa (Exact formula not provided) |
| Functional Groups | Benzodioxane, oxalamide, dimethylamino, p-tolyl |
| Potential Applications | Enzyme inhibition (α-glucosidase, acetylcholinesterase), drug development |
| Solubility | Moderate; polar groups suggest partial water solubility |
| Pharmacological Features | Bioavailability-enhancing groups (dimethylamino), binding-affinity groups |
Future Research Directions
To fully understand the potential of this compound:
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Synthesis Optimization: Detailed synthetic steps need to be outlined for reproducibility.
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Biological Evaluation: Screening against key enzymes or disease models.
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Molecular Docking Studies: Computational approaches to predict binding modes and affinities.
This compound represents a promising scaffold for further exploration in medicinal chemistry due to its multifunctional design.
If additional experimental data or computational studies become available, they would provide further insights into its pharmacological potential.
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